molecular formula C18H12N2O2 B8650580 1V22SKS7LW CAS No. 89986-91-4

1V22SKS7LW

Cat. No.: B8650580
CAS No.: 89986-91-4
M. Wt: 288.3 g/mol
InChI Key: WDHCRURNPCZZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Researchers can source 1V22SKS7LW as a high-purity compound for investigational purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. The specific chemical structure, properties, mechanism of action, and primary research applications for this compound should be determined by consulting authoritative scientific literature and safety data sheets. Proper handling protocols must be followed in accordance with your institution's laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89986-91-4

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

2,3-dimethylnaphtho[3,2-f]quinoxaline-7,12-dione

InChI

InChI=1S/C18H12N2O2/c1-9-10(2)20-16-14(19-9)8-7-13-15(16)18(22)12-6-4-3-5-11(12)17(13)21/h3-8H,1-2H3

InChI Key

WDHCRURNPCZZII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3 Dimethylnaphtho 2,3 F Quinoxaline 7,12 Dione and Its Derivatives

Rational Design of Precursors and Retrosynthetic Analysis for 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione

The synthesis of 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione typically involves the formation of the quinoxaline (B1680401) ring on a pre-existing naphthoquinone framework. A common retrosynthetic strategy targets the condensation reaction between a 1,2-diaminoanthraquinone (B157652) and a 1,2-dicarbonyl compound. Specifically, for 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione, the key precursors are 1,2-diaminoanthraquinone and 2,3-butanedione (B143835) (also known as diacetyl).

The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a well-established method for synthesizing quinoxaline derivatives. academie-sciences.frd-nb.info In this case, 1,2-diaminoanthraquinone provides the diamine functionality, while 2,3-butanedione provides the α-dicarbonyl moiety necessary for the formation of the six-membered quinoxaline ring. This approach is convergent, bringing together two relatively complex fragments to form the final tetracyclic structure.

An alternative retrosynthetic pathway might consider building the naphthoquinone core onto a pre-formed quinoxaline or constructing both rings simultaneously through cascade reactions. However, the condensation of 1,2-diaminoanthraquinone with a 1,2-dicarbonyl compound remains a primary route due to the commercial availability of the precursors and the relatively straightforward reaction conditions.

Exploration of Novel Catalytic Approaches for 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione Formation

While the uncatalyzed condensation of 1,2-diamines and 1,2-dicarbonyl compounds can yield quinoxalines, the reaction often benefits from catalytic acceleration, particularly when dealing with less reactive substrates or aiming for improved efficiency and milder conditions. Research has explored various catalytic systems to facilitate the formation of quinoxaline derivatives, including transition metal catalysts and organocatalysts.

Transition Metal-Catalyzed Syntheses of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione

Transition metal catalysis has been widely applied in the synthesis of heterocyclic compounds, including quinoxalines and naphthoquinones. Palladium catalysis, for instance, has been utilized in C-N bond forming reactions relevant to the synthesis of naphtho[2,3-f]quinoxaline-7,12-dione (B1680397) derivatives. mu.ac.in Buchwald-Hartwig palladium-catalyzed C-N coupling reactions have been employed in the synthesis of triarylamines based on the naphtho[2,3-f]quinoxaline-7,12-dione core. mu.ac.in Copper catalysis has also shown promise in the synthesis of quinoxalines and naphthoquinones, including copper-catalyzed aerobic oxidative coupling reactions. dntb.gov.uaresearchgate.net Nickel catalysis has been explored for the difunctionalization of alkenes with quinoxaline/naphthoquinone moieties. acs.org

While direct transition metal-catalyzed cyclocondensation of 1,2-diaminoanthraquinone and 2,3-butanedione might not be the most common approach, transition metal catalysts can be instrumental in the synthesis of the key precursors or in modifying the naphthoquinone core before or after the quinoxaline ring formation. For example, palladium-catalyzed reactions have been used to introduce aryl fragments onto naphthoquinones through C-H functionalization. researchgate.net

Organocatalytic Strategies for 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione Assembly

Organocatalysis, which utilizes small organic molecules as catalysts, offers an attractive alternative to metal catalysis, often providing milder conditions, reduced toxicity, and easier product isolation. Organocatalytic approaches have been developed for the synthesis of quinoxaline derivatives. academie-sciences.frijrar.org

Brønsted acids, such as p-toluenesulfonic acid or camforsulfonic acid, can catalyze the condensation of 1,2-diamines with 1,2-dicarbonyl compounds by activating the carbonyl group towards nucleophilic attack by the amine. academie-sciences.frijrar.org Pentafluorophenylammonium triflate (PFPAT) has been reported as an efficient organocatalyst for the synthesis of quinoxaline derivatives in water, highlighting the potential for environmentally friendly organocatalytic methods. academie-sciences.fr

While specific organocatalytic routes solely focused on the synthesis of 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione are less documented, the general principles of organocatalysis in quinoxaline synthesis are applicable. The use of organocatalysts could potentially improve the efficiency and sustainability of the condensation reaction between 1,2-diaminoanthraquinone and 2,3-butanedione.

Green Chemistry Principles and Sustainable Synthetic Routes to 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione

Incorporating green chemistry principles into the synthesis of 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione is crucial for reducing the environmental impact of its production. This involves exploring sustainable synthetic routes that minimize waste, use less toxic solvents, and employ energy-efficient processes.

One approach is the use of environmentally benign solvents like water or ethanol (B145695) for the condensation reaction. academie-sciences.frijrar.org Solvent-free conditions or using solid-supported catalysts also align with green chemistry principles. dntb.gov.uatandfonline.com Reusable catalysts, such as heterogeneous catalysts or recyclable organocatalysts, contribute to sustainability by reducing catalyst waste. researchgate.netijrar.orgtandfonline.com

Research into green synthesis methods for quinoxaline derivatives is ongoing, with studies exploring catalysts like polyaniline-sulfate salt, L-arabinose, or phosphotungstic acid on polyethylene (B3416737) glycol support. researchgate.nettandfonline.comrsc.org Applying these principles to the synthesis of 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione could lead to more sustainable production methods. For example, conducting the condensation of 1,2-diaminoanthraquinone and 2,3-butanedione in a green solvent with a reusable catalyst would be a significant step towards a more sustainable synthesis.

Stereoselective and Regioselective Synthesis of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione Analogues

While 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione itself does not possess stereocenters, the synthesis of substituted analogues may require control over stereochemistry and regiochemistry. Regioselectivity is particularly important when dealing with unsymmetrical precursors or when introducing substituents onto the naphthoquinone or quinoxaline rings.

In the context of quinoxaline synthesis from 1,2-diamines and 1,2-dicarbonyl compounds, regioselectivity can be an issue when either the diamine or the dicarbonyl compound is unsymmetrical. For instance, the condensation of an unsymmetrical o-diamine with an unsymmetrical α-dicarbonyl compound can potentially yield two different quinoxaline isomers. Controlling this regioselectivity often depends on the electronic and steric properties of the substituents and the reaction conditions, including the choice of catalyst.

Stereoselective synthesis becomes relevant when introducing chiral centers into the molecule or creating atropisomers in appropriately substituted derivatives. While the core condensation reaction for 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione is straightforward in terms of stereochemistry, the synthesis of analogues with chiral substituents or axial chirality would necessitate the development of stereoselective methodologies, such as asymmetric catalysis or the use of chiral auxiliaries. beilstein-journals.orgbeilstein-journals.org

Research on the regioselective synthesis of related fused quinone systems, such as naphtho[2,1-g]quinoline-7,12-dione derivatives, provides insights into strategies for controlling the outcome of cyclization reactions. crossref.org Similarly, studies on the regioselective synthesis of bis-quinoxalines highlight the factors influencing the preferred reaction pathway. d-nb.info

Mechanistic Investigations and Reactivity Profiling of 2,3 Dimethylnaphtho 2,3 F Quinoxaline 7,12 Dione

Elucidation of Reaction Mechanisms Governing 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione Transformations

The reactivity of 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione is influenced by the presence of both the quinoxaline (B1680401) and naphthoquinone moieties. While specific detailed reaction mechanisms solely focused on 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione are not extensively detailed in the provided search results, the compound has been identified as an intermediate in certain reactions. For instance, it is reported as an intermediate in the reaction of butanedione with 1,2-diaminoanthraquinone (B157652). cdnsciencepub.comcdnsciencepub.com This suggests its formation through a condensation reaction between the diamine and the α-dicarbonyl compound, a common route for quinoxaline synthesis.

Studies on related benzo[g]quinoxaline-5,10-diones highlight condensation reactions of 2,3-diaminonaphthoquinones with 1,2-dicarbonyl compounds as a general synthetic approach to this class of molecules. mdpi.com Such reactions typically involve nucleophilic attack of the amino groups on the carbonyl carbons, followed by cyclization and dehydration. While this provides a general framework, the specific nuances of the mechanism involving 2,3-dimethyl substitution on the quinoxaline ring and the naphtho[2,3-f] fusion in 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione would require dedicated mechanistic studies.

Comprehensive Analysis of Reactive Intermediates in 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione Chemistry

Research on the electrochemical behavior of other quinoxaline derivatives indicates that their reduction can proceed via a single-electron transfer, leading to radical species. abechem.com While this suggests the potential for radical intermediates in the redox chemistry of 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione, specific experimental or theoretical studies confirming and characterizing these intermediates for this particular compound were not found.

Structure-Reactivity Relationships and Electronic Effects in 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione System

Studies on related naphtho[2,3-f]quinoxaline-7,12-dione (B1680397) derivatives with appended triarylamine groups have shown intramolecular charge transfer (ICT) transitions. mu.ac.in The electron-donating nature of the triarylamine and the electron-accepting nature of the naphthoquinoxaline-dione core facilitate these transitions. For 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione, the quinone moiety acts as an electron-withdrawing group, influencing the electron density of the entire system. The methyl substituents are generally considered slightly electron-donating, which could subtly affect the electronic properties of the quinoxaline ring.

Research on quinone systems, in general, indicates that their electron affinity and redox behavior are closely related to their structure and the electronic nature of substituents. researchgate.net Electron-withdrawing groups typically increase the electron affinity and make reduction easier. Conversely, electron-donating groups can decrease electron affinity. A quantitative structure-property relationship (QSPR) approach has been used to model the structure-redox potential relationship in substituted naphthoquinones. researchgate.net Applying such approaches to 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione could provide a more detailed understanding of how its specific structure influences its redox behavior.

Redox Behavior and Electrochemical Properties of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione

The quinone functionality in 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione is expected to exhibit characteristic redox behavior. Quinones typically undergo reversible or irreversible reduction in one or two electron steps, depending on the conditions, forming semiquinones and hydroquinones. researchgate.net

While specific electrochemical data for 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione was not found, studies on related quinoxaline derivatives indicate a correlation between electrochemical properties, such as reduction potential, and their biological activity. abechem.com The reduction of some quinoxaline derivatives has been shown to involve a single-electron transfer with a radical nature. abechem.com

For triarylamine-based naphtho[2,3-f]quinoxalines-7,12-dione derivatives, electron affinities (LUMO energy levels) in the range of 3-4 eV have been reported, suggesting their suitability as n-type (electron transporting/acceptor) materials in optoelectronic devices. mu.ac.in This indicates that the naphtho[2,3-f]quinoxaline-7,12-dione core can act as an effective electron acceptor.

Electrochemical studies often involve techniques like cyclic voltammetry to determine reduction and oxidation potentials. These potentials provide quantitative measures of the compound's ability to gain or lose electrons.

Photochemical and Photophysical Characteristics of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione

Information specifically on the photochemical and photophysical characteristics of 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione is limited in the provided search results. However, related quinoxaline-2,3-dione derivatives have been investigated for their optical and photovoltaic properties in the context of dye-sensitized solar cells. wu.ac.th These studies often involve UV-Vis absorption and fluorescence spectroscopy to understand their light absorption and emission properties.

The presence of the conjugated π-electron system in 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione suggests it will exhibit absorption in the UV-Vis region. The exact wavelengths and intensities of absorption bands would depend on the electronic structure and any intramolecular charge transfer processes.

Studies on other heterocyclic systems with similar chromophores, such as flavins and alloxazines, demonstrate that their photophysical properties, including absorption and emission spectra, are influenced by factors like solvent polarity and hydrogen bonding. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often employed to predict and understand the electronic, optical, and photovoltaic properties of organic molecules. wu.ac.th DFT calculations can provide insights into molecular orbitals (HOMO and LUMO energy levels), which are related to ionization potential and electron affinity, and thus to photochemical and electrochemical behavior.

While direct experimental data on the photochemistry and photophysics of 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione is not detailed, its structural similarity to other photoactive quinone and quinoxaline systems suggests it may possess interesting photochemical and photophysical properties that warrant further investigation.

Theoretical and Computational Chemistry Studies of 2,3 Dimethylnaphtho 2,3 F Quinoxaline 7,12 Dione

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione

Quantum chemical methods are essential for understanding the electronic structure, charge distribution, and potential spectroscopic properties of molecules. These methods can provide insights into molecular orbitals, energy levels, and transition states, which are fundamental to predicting reactivity and physical properties.

Density Functional Theory (DFT) Applications to Molecular Orbitals and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of computational cost and accuracy for many systems. While specific detailed applications of DFT solely focused on the molecular orbitals and energetics of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione were not extensively detailed in the available search results, DFT has been applied in computational studies involving related chemical structures. For instance, DFT methods, alongside molecular mechanics (MM+), have been employed in quantitative structure-activity relationship (QSAR) studies of substituted benzo[a]phenazines, compounds structurally related to 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione, to investigate their anticancer activity researchgate.net. This suggests that DFT is a suitable method for exploring the electronic properties of this class of compounds. Such studies typically involve calculating parameters like molecular orbital energies (HOMO-LUMO gap), charge distributions, and other electronic descriptors that are relevant to understanding reactivity and potential interactions. The planar conformation and intramolecular hydrogen bonding observed experimentally are structural features whose influence on electronic properties could be investigated using DFT researchgate.netcdnsciencepub.com.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, based directly on the fundamental principles of quantum mechanics without empirical parameters, can provide highly accurate predictions of molecular properties. These methods are generally more computationally intensive than DFT. Based on the available information from the search results, specific studies utilizing ab initio methods for high-accuracy predictions focused directly on 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione were not identified. While ab initio calculations are valuable for obtaining highly accurate electronic structure information, their application to larger molecular systems like 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione may require significant computational resources.

Molecular Dynamics Simulations of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione in Various Environments

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. MD simulations can provide insights into the dynamic behavior of a molecule, its conformational changes, and its interactions with a surrounding environment, such as solvents or biological systems. Based on the available search results, specific studies detailing molecular dynamics simulations of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione in various environments were not found. MD simulations could be valuable for understanding the molecule's behavior in different phases, its diffusion properties, or its interactions with binding sites if it were investigated for biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling aim to establish predictive relationships between the structural features of compounds and their biological activities or physicochemical properties, respectively. These models use computational descriptors derived from molecular structure to build statistical models. While specific QSAR or QSPR modeling efforts focused solely on 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione were not prominently featured in the search results, QSAR studies have been conducted on related series of compounds. For example, a QSAR study on substituted benzo[a]phenazines, structurally similar to 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione, utilized DFT and molecular mechanics methods to develop a model for predicting anticancer activity researchgate.net. This study identified key independent factors, such as the total net charge of substituents, influencing the activity and established a QSAR equation researchgate.net. This demonstrates the applicability of QSAR approaches to this class of compounds, suggesting potential avenues for future studies specifically on 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione or its derivatives.

Computational Design and Virtual Screening of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione Derivatives

Computational design and virtual screening are computational techniques used to identify or design novel compounds with desired properties. Computational design involves the de novo creation of molecular structures based on specific criteria, while virtual screening involves computationally evaluating large libraries of compounds to identify potential candidates for synthesis and testing. Building upon QSAR models developed for related structures, theoretical design of new compounds with potentially high activity has been explored researchgate.net. Based on a QSAR model for related benzo[a]phenazines, new compounds with predicted high anticancer activity were theoretically designed researchgate.net. However, specific detailed accounts of computational design or virtual screening efforts focused explicitly on identifying or designing derivatives of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione were not extensively found in the available search results. These computational approaches could be employed to explore the chemical space around the 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione scaffold to identify derivatives with enhanced or novel properties.

Materials Science Applications and Functionalization of 2,3 Dimethylnaphtho 2,3 F Quinoxaline 7,12 Dione

Integration of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione into Advanced Functional Materials

The incorporation of organic molecules with tailored electronic and structural properties into functional materials is a cornerstone of modern materials science. Based on the known behavior of related quinoxaline (B1680401) and naphthoquinone systems, 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione is anticipated to possess characteristics that could make it valuable in such applications. The extended conjugated system of the naphthoquinoxaline core, coupled with the electron-withdrawing nature of the quinone moieties and the electron-donating effect of the methyl groups, suggests interesting electronic and optical properties.

Role in Organic Electronics and Optoelectronic Devices

Quinoxaline derivatives, in general, have garnered significant attention as promising materials for organic electronics and optoelectronic devices. beilstein-journals.org Their electron-deficient nature makes them suitable for use as n-type semiconductors, electron-transporting materials, and electron acceptors. beilstein-journals.orgresearchgate.net The tunability of their electronic properties through structural modifications, such as the addition of methyl groups in 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione, allows for optimization of energy levels, charge carrier mobility, and absorption spectra. beilstein-journals.org

Specifically, quinoxalines have been explored in organic field-effect transistors (OFETs) and organic solar cells (OSCs). beilstein-journals.org In OSCs, fused-ring electron acceptors incorporating quinoxaline moieties have demonstrated high power conversion efficiencies. beilstein-journals.org The electron-accepting ability and extended conjugation are key factors contributing to their performance in these devices, facilitating efficient charge separation and transport. beilstein-journals.org While specific data for 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione in these applications is not detailed in the provided search results, its structural similarity to other functional quinoxaline electron acceptors suggests a potential role in similar organic electronic and optoelectronic systems.

Supramolecular Assemblies and Self-Organization with 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione

The ability of organic molecules to self-assemble into ordered supramolecular structures is crucial for creating functional materials with defined properties. The planar or near-planar structure of the naphthoquinoxaline core in 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione, along with the presence of heteroatoms and functional groups, can facilitate non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. These interactions can drive the formation of various supramolecular architectures, including nanofibers and ordered films. researchgate.net

Research on related conjugated systems, such as substituted acenes, has shown that molecular structure significantly influences self-organization behavior and the formation of supramolecular networks. researchgate.net The specific arrangement of molecules within these assemblies can impact the material's electronic and optical properties, affecting charge transport and light emission or absorption. While direct studies on the self-assembly of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione are not available in the provided context, its structural features suggest it could be a candidate for designing and studying novel supramolecular assemblies with potential applications in organic electronics and other functional materials.

Coordination Chemistry of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione with Metal Centers for Material Applications

Coordination chemistry plays a vital role in the design of new materials by combining organic ligands with metal ions. ajol.infobyjus.comwikipedia.org Quinoxaline derivatives, with their nitrogen and oxygen heteroatoms, can act as ligands, forming coordination complexes with various metal centers. ajol.info The coordination environment around the metal ion, influenced by the ligand's structure and electronic properties, can lead to materials with unique magnetic, optical, catalytic, and electrical characteristics. ajol.infoscirp.org

Quinoxaline-2,3-dione and its derivatives have been investigated for their coordination behavior with metal ions like Zn(II). ajol.info These studies highlight the potential for tuning the properties of the resulting metal complexes through variations in the quinoxaline ligand. ajol.info The presence of the quinone oxygen atoms and the quinoxaline nitrogen atoms in 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione provides multiple potential coordination sites, allowing it to chelate or bridge metal centers. The resulting coordination complexes could exhibit interesting properties relevant to material applications, such as in catalysis, sensing, or as components in electronic or optical materials. However, specific research detailing the coordination chemistry of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione and the resulting material properties is not present in the provided information.

Development of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione-Based Sensors and Probes

Organic molecules that exhibit changes in their optical or electronic properties upon interaction with specific analytes are valuable for the development of sensors and probes. The conjugated structure and the presence of redox-active quinone moieties in 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione suggest potential for its use in sensing applications. Changes in the chemical environment, such as pH changes or the presence of metal ions or other molecules, can affect the electronic state and thus the spectroscopic properties (absorption and fluorescence) or the electrochemical behavior of such compounds. researchgate.netresearchgate.net

Fluorescent probes based on related heterocyclic systems have been developed for sensing various species, including metal ions and changes in pH. researchgate.net The ability of quinoxaline derivatives to undergo redox processes can also be exploited for electrochemical sensing. While specific examples of sensors or probes developed using 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione are not detailed in the search results, its structural characteristics align with those of organic molecules used in sensing platforms, indicating a potential area for future research.

Polymeric and Nanocomposite Materials Incorporating 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione

Incorporating organic functional molecules into polymeric matrices or nanocomposites is a common strategy to develop materials with enhanced or novel properties. Polymers can provide structural integrity, processability, and flexibility, while the embedded functional molecules contribute specific electronic, optical, or chemical functionalities. metu.edu.tr 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione could be incorporated into polymeric materials through various methods, such as covalent functionalization of polymer backbones or blending with polymer matrices.

Biological Activity and Molecular Mechanisms of 2,3 Dimethylnaphtho 2,3 F Quinoxaline 7,12 Dione Excluding Human Clinical Data

In Vitro Cellular and Biochemical Investigations of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione

In vitro studies are crucial for understanding the direct effects of a compound on biological systems at the cellular and molecular levels. While specific detailed studies on 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione are limited in the provided search results, research on related quinoxaline (B1680401) and naphthoquinone derivatives offers insights into potential mechanisms.

Assessment of Molecular Pathway Modulation and Cellular Responses

Studies on various quinoxaline derivatives have indicated their ability to modulate cellular pathways, leading to diverse cellular responses. For instance, certain 2,3-diarylsubstituted quinoxalines have demonstrated significant antiproliferative activity against parasitic forms like Leishmania amazonensis, inducing ultrastructural changes and biochemical alterations suggestive of mitochondrial dysfunction nih.gov. These changes included increases in lipid inclusions, mitochondrial swelling, hyperpolarization of mitochondrial membrane potential, and decreased intracellular ATP levels nih.gov. Such findings highlight the potential of this scaffold to interfere with essential cellular processes and energy metabolism in target organisms.

Quinoxaline derivatives have also been explored for their potential in modulating pathways relevant to various diseases, including those involving antimicrobial, antiviral, and potentially anticancer activities researchgate.netarcjournals.orgfrontiersin.orgmdpi.com. The specific molecular pathways modulated by 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione would require direct investigation, but the activity spectrum of related compounds suggests potential interactions with pathways controlling cell growth, survival, and response to stress.

Enzyme Inhibition/Activation Kinetics and Molecular Target Identification

The naphthoquinone moiety present in the structure of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione is known to be associated with interactions with various enzymes. Naphthoquinone analogs have been reported to inhibit enzymes such as topoisomerase II, telomerase, and the cysteine protease falcipain 2 from Plasmodium falciparumin vitro researchgate.net. The mechanisms of action for naphthoquinones can involve redox cycling, arylation of thiol groups in proteins, and generation of reactive oxygen species researchgate.net.

While direct enzyme inhibition kinetics for 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione are not detailed in the provided results, the presence of the naphthoquinone-1,4-dione system suggests a potential for similar interactions. Identifying specific molecular targets often involves detailed biochemical assays and structural studies to determine binding affinities and kinetic parameters (e.g., Ki values for inhibitors) csic.esdrughunter.com. Research on related quinoxaline derivatives has sometimes involved the identification of specific protein targets or pathways affected by the compounds nih.gov.

Receptor Binding and Signaling Pathway Interrogation

Certain quinoxaline-2,3-dione derivatives have been investigated for their activity at glutamate (B1630785) receptors, acting as antagonists nih.govnih.govnih.gov. For example, α-amino acid-functionalized quinoxalines have shown binding affinity at ionotropic glutamate receptors, including GluK1, GluK2, and GluK3 subtypes nih.govnih.gov. X-ray crystallography studies on a related quinoxaline-2,3-dione bound to the GluK1 ligand-binding domain revealed that the compound stabilized the receptor in an open conformation, consistent with an antagonist binding mode nih.gov.

Although 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione has a more complex structure with the fused naphthoquinone, the quinoxaline-2,3-dione scaffold is a component. This suggests a hypothetical potential for interaction with similar receptor systems or other signaling pathways. However, specific receptor binding data or detailed signaling pathway interrogation for 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione were not found in the provided literature. Investigations into the interaction of this specific compound with various receptors and the downstream signaling cascades they regulate would be necessary to elucidate this aspect of its biological activity.

In Vivo Pre-clinical Studies in Non-Human Model Systems

In vivo pre-clinical studies in non-human model organisms are essential for evaluating the pharmacological activity and efficacy of a compound in a complex biological context. These studies can provide information on how a compound behaves within a living system, including its effects on disease progression and its interaction with biological targets.

Pharmacological Activity and Efficacy in Model Organisms

Pre-clinical studies on various quinoxaline derivatives have demonstrated pharmacological activity in different disease models. For instance, 2,3-diarylsubstituted quinoxalines showed significant decreases in lesion thickness in a murine model of cutaneous leishmaniasis nih.gov. Other quinoxaline 1,4-di-N-oxides have shown efficacy in a murine model of low dose aerosol infection, although the specific pathogen is not mentioned in detail in the snippet frontiersin.org.

While direct in vivo efficacy data for 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione was not specifically identified, the demonstrated activity of related quinoxaline and naphthoquinone scaffolds in models of parasitic infections and potentially other diseases suggests that compounds within this structural class can exhibit pharmacological effects in vivo. The specific efficacy of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione would need to be determined through targeted in vivo studies.

Structure-Biological Activity Relationships (SBAR) of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione and its Analogues

The biological activity of naphtho[2,3-f]quinoxaline-7,12-dione (B1680397) derivatives, including 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione, is influenced by their core structure and the nature and position of substituents. The fused naphthoquinone and quinoxaline rings are key structural features contributing to their biological properties mdpi.com.

Studies on related quinoxaline derivatives have highlighted the importance of substitutions on the quinoxaline ring for modulating activity pharmacology2000.commdpi.combohrium.com. For instance, in anticancer quinoxalines, the nature of substituents at different positions can significantly impact their efficacy bohrium.com. Similarly, investigations on benzo[g]quinoxaline-5,10-diones have reported various substitutions at the C-2 and C-3 positions (analogous to the methyl group positions in 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione) and their synthesis from 2,3-diamino-1,4-naphthoquinone and α-dicarbonyl compounds mdpi.com. These studies suggest that modifications at these positions can alter the biological profile of the compounds.

While specific detailed SBAR data solely focused on a wide range of 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione analogues is not extensively available in the provided search results, the broader research on related quinones and quinoxalines indicates general trends. The quinone moiety is often associated with redox activity, which plays a role in the biological effects of these compounds acs.orgmdpi.com. The planarity of the core structure, as observed in related naphtho[2,3-f]quinoxaline-7,12-dione derivatives cdnsciencepub.com, can be important for interactions with biological targets like DNA mdpi.com.

Based on the literature on related structures, the presence of electron-donating or electron-withdrawing groups on the quinoxaline or naphthoquinone portions can influence the compound's electronic properties, affecting its interaction with biological macromolecules and its redox potential mdpi.commdpi.com. For example, studies on quinoxaline sulfonamide derivatives showed that the presence of electron-withdrawing groups sometimes led to higher antibacterial activity mdpi.com.

Although direct quantitative SBAR data for a series of 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione analogues with varying substituents at different positions is not provided in the search results, the principles derived from studies on related naphthoquinones and quinoxalines can be extrapolated. The position and electronic nature of substituents on the tetracyclic core are critical determinants of biological activity in this class of compounds.

Elucidation of Fundamental Mechanisms of Action at the Molecular Level

The molecular mechanisms of action of 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione are likely related to those of other bioactive quinones and quinoxalines, particularly those with a fused quinone system. Several key mechanisms have been identified for this class of compounds:

DNA Intercalation: Many polycyclic aromatic compounds, including those with a quinone structure, can intercalate into DNA. This involves inserting the planar aromatic system between the base pairs of the DNA double helix, which can disrupt DNA structure and function, inhibiting processes like replication and transcription mdpi.compatsnap.com. Mitoxantrone (B413), a structurally related compound, is known to intercalate into DNA through hydrogen bonding, causing crosslinks and strand breaks pharmacology2000.compatsnap.comdrugbank.com. The planar nature of the naphtho[2,3-f]quinoxaline-7,12-dione core suggests that it may also possess DNA intercalating properties.

Topoisomerase Inhibition: Inhibition of DNA topoisomerase enzymes, particularly topoisomerase II, is a common mechanism for many anticancer agents, including mitoxantrone iarc.frpharmacology2000.compatsnap.comdrugbank.com. Topoisomerase II is crucial for managing DNA topology, and its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell death patsnap.com. NSC745887, a naphtho[2,3-f]quinoxaline-7,12-dione derivative, has been reported to inhibit the proliferation of various cancers by trapping DNA-topoisomerase cleavage researchgate.net. This indicates that the naphtho[2,3-f]quinoxaline-7,12-dione scaffold can act as a topoisomerase inhibitor.

Redox Cycling and Reactive Oxygen Species (ROS) Generation: Quinones are redox-active molecules capable of undergoing one-electron or two-electron reduction. One-electron reduction can lead to the formation of semiquinone radicals, which can then react with molecular oxygen to produce superoxide (B77818) and other reactive oxygen species (ROS) acs.orgmdpi.commdpi.com. This redox cycling can cause oxidative stress, leading to damage of cellular macromolecules, including DNA, proteins, and lipids acs.orgmdpi.com. The quinone moiety in 2,3-dimethylnaphtho[2,3-f]quinoxaline-7,12-dione suggests its potential to participate in redox cycling and generate ROS, contributing to its biological effects bohrium.com.

Alkylation of Cellular Nucleophiles: Quinones can also act as Michael acceptors and alkylate cellular nucleophiles, such as thiol groups in proteins and DNA acs.orgmdpi.com. This covalent modification can disrupt protein function and lead to DNA damage acs.org.

Research findings on related compounds, such as benzo[g]quinoxaline-5,10-diones, have explored their ability to interact with DNA and inhibit enzymes, leading to cytotoxic effects ontosight.ai. The synthesis of naphtho[2,3-f]quinoxaline-7,12-dione from mitoxantrone, with retention of some antileukaemic activity, further supports the link between this core structure and mechanisms involving DNA targeting mdpi.com.

Environmental Chemistry and Degradation Pathways of 2,3 Dimethylnaphtho 2,3 F Quinoxaline 7,12 Dione

Environmental Fate and Persistence of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione

Detailed research on the environmental fate and persistence of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione is not available in the current scientific literature. Understanding a chemical's behavior in the environment is crucial for assessing its potential impact. bluefrogscientific.com Such assessments typically involve evaluating its persistence in various environmental compartments like soil, water, and air, as well as its potential for bioaccumulation. bluefrogscientific.com

For structurally related compounds, such as heterocyclic pharmaceuticals, their unique chemical structures can contribute to their persistence in the environment. researchgate.net Without specific studies on 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione, its half-life in different environmental matrices, its mobility, and its ultimate environmental sink remain unknown.

Biotransformation and Microbial Degradation Studies of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione

There are no specific studies detailing the biotransformation or microbial degradation of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione. Microbial degradation is a primary mechanism for the removal of many organic pollutants from the environment. researchgate.net

In general, heterocyclic pharmaceuticals can be resistant to biodegradation. researchgate.net The microbial pathways, including the specific enzymes and genes involved in the breakdown of this compound, have not been elucidated. Consequently, the rate and extent of its biodegradation in soil and aquatic environments are undetermined.

Abiotic Degradation Processes: Photolysis, Hydrolysis, and Oxidation of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione

Specific data on the abiotic degradation of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione through processes such as photolysis, hydrolysis, and oxidation are not present in the available literature.

For some related compounds, hydrolysis is not considered a relevant degradation pathway. europa.eu However, without experimental data for 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione, its stability towards hydrolysis under various pH conditions is unknown. Photolysis, or degradation by sunlight, can be a significant removal mechanism for some organic compounds in surface waters, but the photochemical reactivity of this specific quinoxaline-dione derivative has not been investigated. Similarly, its susceptibility to oxidation by reactive species in the atmosphere or water has not been characterized.

Identification and Characterization of Environmental Metabolites and Degradation Products of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione

In the absence of studies on the biotic and abiotic degradation of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione, no environmental metabolites or degradation products have been identified or characterized. The potential formation of transformation products is a critical aspect of environmental risk assessment, as these products can sometimes be more toxic or persistent than the parent compound.

Conclusion and Future Directions in 2,3 Dimethylnaphtho 2,3 F Quinoxaline 7,12 Dione Research

Synthesis and Derivatization Advancements for Enhanced Functionality

Current synthetic approaches to naphthoquinoxaline-7,12-diones often involve condensation reactions between appropriate diamines and dicarbonyl compounds. ontosight.airesearchgate.netmdpi.comresearchgate.net For 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione, the synthesis likely involves the reaction of 2,3-diaminoanthraquinone or a related naphthoquinone precursor with a suitable dicarbonyl compound, such as 2,3-butanedione (B143835). researchgate.netmdpi.com

Future research should focus on developing more efficient, selective, and environmentally benign synthetic routes. This could involve exploring novel catalytic systems, such as reusable solid catalysts like phosphotungstic acid which have shown promise in the synthesis of related compounds. rsc.org Microwave-assisted synthesis could also be investigated to potentially reduce reaction times and increase yields, as seen in the synthesis of other quinoxaline (B1680401) derivatives. nih.gov

Furthermore, advancements in derivatization strategies are crucial for tailoring the properties of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione for specific applications. Introducing different substituents onto the naphthoquinoxaline core can significantly impact its electronic, optical, and biological characteristics. Future work could explore a range of functionalization reactions, including halogenation, amination, alkylation, and arylation, to create libraries of derivatives with finely tuned properties.

Deeper Understanding of Complex Reaction Mechanisms and Catalysis

While general synthetic routes are known, a deeper understanding of the intricate reaction mechanisms involved in the formation and derivatization of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione is essential. Studies on related systems have proposed mechanisms involving intermediates such as diimines and subsequent cyclization steps. rsc.org

Future research should employ detailed mechanistic investigations using spectroscopic techniques and isolation of intermediates to fully map the reaction pathways. Understanding the role of catalysts at a molecular level, including their interaction with reactants and transition states, will be critical for designing more efficient and selective catalytic systems. rsc.org This could involve in situ monitoring of catalytic reactions and computational studies to model catalytic cycles.

Investigating the influence of reaction conditions, such as solvent, temperature, and the presence of additives, on the reaction mechanism and product distribution is also a key future direction. This knowledge will enable better control over the synthesis and allow for the targeted synthesis of specific derivatives.

Predictive Computational Design and Material Engineering

Computational methods, such as density functional theory (DFT) and time-dependent density functional theory (TD-DFT), have proven valuable in predicting the electronic and optical properties of organic molecules. researchgate.net For 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione and its derivatives, computational studies can provide insights into their molecular structure, electronic distribution, absorption and emission spectra, and charge transport characteristics.

Future research should extensively utilize computational design to predict the properties of novel derivatives before their synthesis. This can significantly accelerate the discovery process for materials with desired characteristics, such as specific electronic band gaps for organic electronics or tailored interactions with biological targets. researchgate.net

Computational modeling can also be applied to understand the potential self-assembly behavior of these molecules and their interactions with other materials, guiding the design of functional materials and nanostructures.

Expanding Roles in Advanced Materials and Nanoscience

Naphthoquinoxaline derivatives have shown potential in the field of advanced materials, particularly in organic electronics. Related indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives have been investigated as n-type materials. researchgate.net The planar structure and electron-deficient nature of the quinoxaline-dione core make it a promising building block for organic semiconductors and charge transport materials.

Future research should explore the potential of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione and its derivatives in various material applications, including organic solar cells, organic field-effect transistors, and organic light-emitting diodes. This could involve synthesizing polymers or small molecules incorporating the naphthoquinoxaline-dione unit and studying their electronic and optical properties in thin films and devices.

The self-assembly properties of related compounds suggest potential applications in nanoscience. rsc.org Future work could investigate the formation of ordered nanostructures from 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione derivatives through techniques like self-assembly or controlled deposition, opening avenues for applications in sensors, drug delivery systems, and other nanoscale devices.

Unraveling Intricate Biological Interactions at the Molecular Level (Excluding Clinical Translation)

Naphthoquinoxaline derivatives have demonstrated a range of biological activities, including anticancer, antimicrobial, and antiviral properties, often attributed to their ability to inhibit enzymes or intercalate into DNA. ontosight.aiontosight.airesearchgate.net While clinical translation is outside the scope, understanding the fundamental molecular interactions is a critical research area.

Future research should focus on elucidating the specific molecular targets of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione and its derivatives within biological systems. This could involve in vitro studies to investigate interactions with specific enzymes, proteins, or DNA. Techniques such as enzyme inhibition assays, DNA binding studies (e.g., intercalation or groove binding), and protein-ligand binding experiments can provide valuable insights.

Studies on related quinones have highlighted mechanisms involving reactive oxygen species (ROS) generation and DNA damage. researchgate.net Future research could explore if similar mechanisms are relevant for 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione and its derivatives at the molecular level. Understanding these intricate interactions is crucial for potentially developing new molecular probes or tools for biological research.

Sustainable Chemical Practices and Environmental Considerations for 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione

The principles of sustainable chemistry are increasingly important in the design and synthesis of chemical compounds. nih.govresearchgate.netresearchgate.netresearchgate.net Future research on 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione should prioritize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally friendly solvents and catalysts. rsc.orgresearchgate.net

Exploring alternative reaction media, such as water or ionic liquids, and developing catalytic systems that can be easily recovered and reused are important future directions. rsc.orgresearchgate.net The use of renewable feedstocks for the synthesis of precursors should also be considered.

Furthermore, research should investigate the environmental fate and potential impact of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione and its derivatives throughout their lifecycle. This includes studying their biodegradability, persistence in the environment, and potential for accumulation. Implementing green chemistry principles throughout the research and development process will be crucial for ensuring the long-term sustainability of work on this compound.

Q & A

Q. How to structure a manuscript to highlight the novelty of this compound research?

  • Begin the abstract with the knowledge gap and hypothesis. In the results section, juxtapose findings against prior studies using tables (e.g., "Comparative catalytic efficiency of this compound vs. analogs") .
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